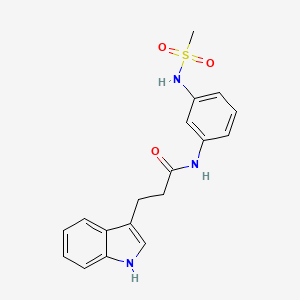![molecular formula C18H16FN3O2 B6577130 N-[2-(4-fluorophenoxy)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide CAS No. 1240314-92-4](/img/structure/B6577130.png)
N-[2-(4-fluorophenoxy)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-fluorophenoxy)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide (NFPEPC) is an organic compound that has been studied extensively in the field of medicinal chemistry. NFPEPC is a synthetic compound that has been used in a variety of research applications, including drug development, biochemistry and pharmacology. NFPEPC has many advantages over other compounds due to its unique chemical structure and properties.
作用機序
The exact mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide is not yet fully understood. However, it is believed that this compound works by binding to specific receptors in the human body, which then triggers a cascade of biochemical and physiological processes. Additionally, this compound may interact with other molecules in the body, such as enzymes and proteins, to produce its desired effects.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects on the human body. Studies have shown that this compound can act as an agonist for certain receptors in the body, which can lead to a variety of effects. For example, this compound has been found to reduce inflammation, reduce pain, and reduce the risk of certain diseases. Additionally, this compound has been found to have neuroprotective and anticonvulsant effects.
実験室実験の利点と制限
N-[2-(4-fluorophenoxy)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. First, it is relatively easy to synthesize and is readily available. Second, it is stable and has a long shelf life. Third, it is non-toxic and has a low environmental impact. Additionally, this compound is relatively inexpensive compared to other compounds.
One of the main limitations of this compound is that it is not as potent as some other compounds. Additionally, this compound is not as specific as other compounds, which can lead to unwanted side effects. Finally, this compound is not as widely studied as other compounds, so there may be unknown risks associated with its use.
将来の方向性
There are many potential future directions for research on N-[2-(4-fluorophenoxy)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to identify new uses for this compound, such as in drug development. Finally, more research could be done to identify potential side effects and risks associated with its use.
合成法
N-[2-(4-fluorophenoxy)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods is the palladium-catalyzed cross-coupling reaction. This method involves the reaction of two organic compounds, 4-fluorophenol and 5-phenyl-1H-pyrazole-3-carboxamide, in the presence of a palladium catalyst. The reaction results in the formation of this compound. Other methods for synthesizing this compound include the Stille reaction, the Suzuki reaction, and the Sonogashira reaction.
科学的研究の応用
N-[2-(4-fluorophenoxy)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide has been studied extensively in the field of medicinal chemistry. It has been used in a variety of research applications, including drug development, biochemistry and pharmacology. For example, this compound has been used to study the effects of various drugs on the human body, and to develop new drugs with improved efficacy. Additionally, this compound has been used to study the biochemical and physiological effects of various drugs on the human body.
特性
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-3-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c19-14-6-8-15(9-7-14)24-11-10-20-18(23)17-12-16(21-22-17)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJGQWRQBKVPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6577051.png)


![2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6577077.png)

![N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B6577085.png)
![[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6577093.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B6577102.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577110.png)
![2-(3-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577114.png)
![2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide](/img/structure/B6577119.png)
![1-methyl-6-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6577124.png)
![2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B6577129.png)
![2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B6577145.png)